An In-Depth Technical Guide to 15-(tert-Butoxy)-15-oxopentadecanoic Acid
An In-Depth Technical Guide to 15-(tert-Butoxy)-15-oxopentadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
15-(tert-Butoxy)-15-oxopentadecanoic acid is a bifunctional molecule of significant interest in the field of targeted therapeutics. Its structure, featuring a long C15 aliphatic chain terminating in a carboxylic acid at one end and a tert-butyl ester at the other, makes it a valuable non-cleavable linker for the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] This guide provides a comprehensive overview of the physical and chemical properties of 15-(tert-Butoxy)-15-oxopentadecanoic acid, offering a foundational understanding for its application in drug development and other advanced chemical syntheses. While experimentally determined data for this specific molecule is limited in public literature, this document compiles available information, predicted values, and analogous compound data to serve as a robust resource.
Chemical Identity and Molecular Structure
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IUPAC Name: 15-[(2-methylpropan-2-yl)oxy]-15-oxopentadecanoic acid[5]
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Synonyms: Pentadecanedioic acid, mono(1,1-dimethylethyl) ester; Pentadecanedioic acid mono-tert-butyl ester[3]
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CAS Number: 905302-42-3[6]
The molecular architecture of 15-(tert-Butoxy)-15-oxopentadecanoic acid is key to its utility. The long pentadecanedioic acid backbone provides a flexible spacer, crucial for bridging the antibody and the cytotoxic payload in an ADC, or the E3 ligase ligand and the target protein ligand in a PROTAC. The terminal carboxylic acid offers a reactive handle for conjugation to amine-containing molecules, while the tert-butyl ester protects the other carboxylic acid group, allowing for selective transformations. The bulky tert-butyl group also imparts specific solubility characteristics and can be removed under acidic conditions if further functionalization is required.
Physicochemical Properties
A precise understanding of the physicochemical properties of a linker molecule is paramount for formulation, reaction optimization, and predicting its in vivo behavior.
| Property | Value | Source/Comment |
| Appearance | White to off-white solid | [3] |
| Melting Point | Not available | Data not found in public literature. Expected to be a low-melting solid based on its long aliphatic chain. |
| Boiling Point | 431.1 ± 18.0 °C at 760 mmHg | [3] (Predicted) |
| Density | 1.0 ± 0.1 g/cm³ | [3] (Predicted) |
| Solubility | Insoluble in water. Soluble in polar organic solvents like DMF. Poorly soluble in less polar solvents like ether. | Based on the properties of a similar long-chain mono-tert-butyl ester.[7] |
Spectroscopic Characterization (Predicted and Analogous Data)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show the following key signals:
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~1.44 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group. This signal is characteristically sharp and integrates to nine protons.[8]
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~2.20 ppm (triplet, 2H): The methylene protons (α- to the ester carbonyl).
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~2.35 ppm (triplet, 2H): The methylene protons (α- to the carboxylic acid).
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1.20-1.70 ppm (multiplet, 22H): The overlapping signals of the methylene protons in the long aliphatic chain.
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~11-12 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid group. This signal is often broad and its chemical shift can be concentration and solvent dependent.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework:
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~180 ppm: Carbonyl carbon of the carboxylic acid.
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~173 ppm: Carbonyl carbon of the tert-butyl ester.
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~80 ppm: Quaternary carbon of the tert-butyl group.
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~34 ppm: Methylene carbon α- to the carboxylic acid.
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~30 ppm: Methylene carbon α- to the ester.
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~28 ppm: Methyl carbons of the tert-butyl group.
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25-29 ppm: Methylene carbons of the long aliphatic chain.[9]
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the key functional groups:
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~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
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~1735 cm⁻¹ (strong): C=O stretch of the tert-butyl ester.
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~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
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~2850-2960 cm⁻¹: C-H stretches of the aliphatic chain and tert-butyl group.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For electrospray ionization (ESI) in negative mode, the expected [M-H]⁻ ion would be at m/z 327.25. In positive mode, the [M+Na]⁺ adduct would be expected at m/z 351.25.
Synthesis and Purification
The synthesis of 15-(tert-Butoxy)-15-oxopentadecanoic acid typically involves the mono-esterification of pentadecanedioic acid. Achieving selective mono-esterification of a dicarboxylic acid can be challenging, often leading to a mixture of the starting material, the desired mono-ester, and the di-ester.
A recently reported one-step method for the mono-esterification of long-chain dicarboxylic acids utilizes trifluoroacetic anhydride (TFAA) and lithium chloride (LiCl) to achieve high selectivity for the mono-tert-butyl ester.[10]
Synthetic Workflow
Caption: Synthetic workflow for 15-(tert-Butoxy)-15-oxopentadecanoic acid.
Experimental Protocol (Illustrative)
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Reaction Setup: To a solution of pentadecanedioic acid in anhydrous tetrahydrofuran (THF), add lithium chloride (LiCl) and stir until dissolved.
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Activation and Esterification: Cool the solution and add trifluoroacetic anhydride (TFAA) followed by tert-butanol (t-BuOH).
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Reaction Monitoring: Allow the reaction to proceed at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 15-(tert-Butoxy)-15-oxopentadecanoic acid.
Stability and Storage
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Stability: 15-(tert-Butoxy)-15-oxopentadecanoic acid is generally stable under standard laboratory conditions. The tert-butyl ester is sensitive to strong acids and will hydrolyze to the corresponding dicarboxylic acid. It is stable to basic conditions.
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Storage: The compound should be stored in a tightly sealed container in a cool, dry place to prevent hydrolysis of the ester and degradation of the carboxylic acid. For long-term storage, refrigeration is recommended.
Safety and Handling
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Hazard Identification: This compound is a carboxylic acid and may be irritating to the eyes, skin, and respiratory system.[6]
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Personal Protective Equipment (PPE): When handling 15-(tert-Butoxy)-15-oxopentadecanoic acid, it is essential to wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Applications in Drug Development
The primary application of 15-(tert-Butoxy)-15-oxopentadecanoic acid is as a non-cleavable linker in the construction of ADCs and PROTACs.[1][2][3][4]
Role in Antibody-Drug Conjugates (ADCs)
In ADCs, the carboxylic acid moiety of the linker is typically activated and then reacted with an amine group on the antibody or a payload to form a stable amide bond. The long aliphatic chain provides spatial separation between the bulky antibody and the cytotoxic drug, which can be crucial for maintaining the biological activity of both components. As a non-cleavable linker, the entire antibody-linker-drug conjugate is internalized by the target cell, and the payload is released upon lysosomal degradation of the antibody.[11][]
Role in PROTACs
In PROTACs, this linker serves to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. The flexibility and length of the linker are critical for allowing the PROTAC to simultaneously engage both proteins, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Conclusion
15-(tert-Butoxy)-15-oxopentadecanoic acid is a key building block in the development of next-generation targeted therapies. Its well-defined structure and bifunctional nature allow for its precise incorporation into complex biomolecules. While a complete experimental dataset for its physical properties is not yet widely available, this guide provides a thorough overview based on existing data, predictions, and the properties of analogous compounds. This information is intended to empower researchers and drug development professionals in their efforts to utilize this versatile linker in the creation of innovative and effective therapeutics.
References
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AxisPharm. (2024, September 30). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Retrieved from [Link]
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PharmiWeb.com. (2023, August 18). ADC Cleavable Linker: Classification and Mechanism of Action. Retrieved from [Link]
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Wang, Y., et al. (2023). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Chemical Science, 14(40), 11075-11080. Retrieved from [Link]
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ResearchGate. ¹H NMR spectrum (500 MHz, CD 3 Cl) of t-butyl oleate in the range 5.28-5.42 ppm. Retrieved from [Link]
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American Elements. 15-(tert-Butoxy)-15-oxopentadecanoic acid. Retrieved from [Link]
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Mao, J. D., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(21), 5066-5081. Retrieved from [Link]
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Veeprho. 15-(tert-Butoxy)-15-oxopentadecanoic acid | CAS 905302-42-3. Retrieved from [Link]
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Royal Society of Chemistry. Electronic Supplementary Information (ESI) for Catalytic oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid over Ni-Pd nanoparticles supported on Mg(OH)2 nanoflakes for synthesis of furan diesters. Retrieved from [Link]
- Google Patents. Preparation method of octadecanedioic acid mono-tert-butyl ester.
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ACD/Labs. t-Butyl group towers over other 1H resonances. Retrieved from [Link]
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Oregon State University. 13C NMR Chemical Shifts. Retrieved from [Link]
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